molecular formula C20H36O8Rh2 B1587080 Rhodium, tetrakis(mu-pentanoato)di- CAS No. 62728-88-5

Rhodium, tetrakis(mu-pentanoato)di-

Cat. No.: B1587080
CAS No.: 62728-88-5
M. Wt: 610.3 g/mol
InChI Key: JBOOLEHRQNSRGU-UHFFFAOYSA-J
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Description

Rhodium, tetrakis(mu-pentanoato)di- is a coordination complex belonging to the family of rhodium carboxylates. . The compound is known for its unique structure and properties, making it a valuable subject of study in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium, tetrakis(mu-pentanoato)di- can be synthesized through the reaction of rhodium salts with pentanoic acid under controlled conditions. The reaction typically involves the use of a rhodium precursor, such as rhodium(III) chloride, and pentanoic acid in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of rhodium, tetrakis(mu-pentanoato)di- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate advanced purification techniques to remove impurities and achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: Rhodium, tetrakis(mu-pentanoato)di- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of rhodium(III) species.

    Reduction: It can be reduced to lower oxidation states of rhodium.

    Substitution: Ligand substitution reactions are common, where the pentanoato ligands can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or phosphine ligands under mild conditions.

Major Products:

    Oxidation: Formation of rhodium(III) complexes.

    Reduction: Formation of rhodium(I) or rhodium(0) species.

    Substitution: Formation of new rhodium complexes with different ligands.

Scientific Research Applications

Rhodium, tetrakis(mu-pentanoato)di- has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties

Mechanism of Action

The mechanism of action of rhodium, tetrakis(mu-pentanoato)di- involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and cell proliferation. It also interacts with enzymes and protein-protein interactions, affecting various cellular pathways. The compound’s ability to undergo ligand exchange reactions allows it to form complexes with different biomolecules, enhancing its therapeutic potential .

Comparison with Similar Compounds

  • Rhodium(II) acetate dimer
  • Rhodium(II) trimethylacetate dimer
  • Rhodium(II) triphenylacetate dimer

Comparison: Rhodium, tetrakis(mu-pentanoato)di- is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Compared to other rhodium carboxylates, it exhibits different reactivity and stability profiles, making it suitable for specific applications. For instance, its ligand exchange reactions are more selective, and its interaction with biological targets can be fine-tuned by modifying the pentanoato ligands .

Properties

IUPAC Name

pentanoate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H10O2.2Rh/c4*1-2-3-4-5(6)7;;/h4*2-4H2,1H3,(H,6,7);;/q;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOOLEHRQNSRGU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978356
Record name Rhodium(2+) pentanoate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62728-88-5
Record name Rhodium, tetrakis(mu-pentanoato)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062728885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodium(2+) pentanoate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium, tetrakis(mu-pentanoato)di-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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